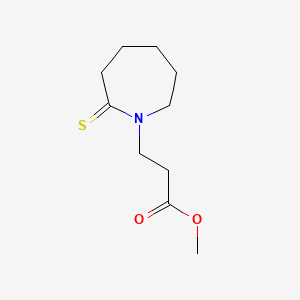
2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite
Overview
Description
2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is a specialized chemical compound used primarily in the synthesis of modified oligonucleotides. This compound is known for its ability to enhance the stability and specificity of nucleic acid sequences, making it a valuable tool in various fields of scientific research, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Nebularine, a related compound, is known to inhibit adenosine deaminase .
Mode of Action
It is known to be a cutting-edge substance harboring extraordinary potential, catalyzing the research and development of tailored oligonucleotides, augmenting the efficiency and precision of nucleic acid sequence alterations .
Biochemical Pathways
Nebularine and its derivatives have been found to inhibit dna methylation and tumor growth both in vitro and in vivo .
Pharmacokinetics
They bind to their enzyme targets so tightly that their activity is nearly irreversible, which can lead to toxic effects .
Result of Action
It is known to catalyze the research and development of tailored oligonucleotides, augmenting the efficiency and precision of nucleic acid sequence alterations .
Action Environment
It is known that many similar compounds are being investigated for ways to improve their bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The tert-butyldimethylsilyl (TBS) group is introduced to protect the 2’-hydroxyl group, while the dimethoxytrityl (DMT) group is used to protect the 5’-hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in specialized facilities equipped to handle the complex reaction conditions required. The process includes rigorous purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester.
Reduction: Removal of protective groups under mild conditions.
Substitution: Introduction of functional groups at specific positions on the nucleoside
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group, and acetic acid for removal of the DMT group. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions include fully deprotected nucleosides and oligonucleotides with modified backbones, which are essential for various applications in molecular biology and medicinal chemistry .
Scientific Research Applications
2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is widely used in the synthesis of modified oligonucleotides, which are crucial for:
Gene Editing: Enhancing the precision and efficiency of CRISPR-Cas9 systems.
Drug Development: Creating stable and specific nucleic acid-based therapeutics.
Diagnostic Tools: Developing highly sensitive and specific probes for detecting genetic mutations and pathogens
Comparison with Similar Compounds
Similar Compounds
- 2’-O-tert-Butyldimethylsilyl-5-O-DMT-cytidine 3’-CE phosphoramidite
- 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-(tert-butyl)dimethylsilylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Uniqueness
2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is unique due to its specific protective groups and the efficiency with which it can be incorporated into oligonucleotides. This results in enhanced stability and specificity, making it particularly valuable for applications requiring high precision .
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3/t40-,41-,42-,44-,60?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDUERYNRWJQB-DFDZFBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N6O7PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Oxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1,3(7)-dien-11-one](/img/structure/B589740.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)
![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)


![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)




